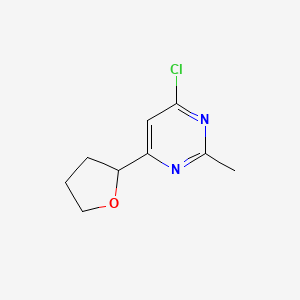

4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine

Description

4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at the 4-position, a methyl group at the 2-position, and a tetrahydrofuran-2-yl (THF) moiety at the 6-position. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to mimic biological nucleobases . The THF substituent introduces an oxygen-containing heterocycle, which may enhance solubility and influence pharmacokinetic properties such as blood-brain barrier penetration .

Properties

IUPAC Name |

4-chloro-2-methyl-6-(oxolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6-11-7(5-9(10)12-6)8-3-2-4-13-8/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSPIMNKMNDKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Methylthio-4-chloropyrimidine derivatives serve as common starting points for substitution reactions due to their reactivity at the 6-position.

- Chlorination reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and sulfuryl chloride (SO₂Cl₂) are employed for selective chlorination.

- Alkali bases like triethylamine, pyridine, sodium carbonate, potassium tert-butoxide, sodium methoxide, or sodium ethoxide facilitate substitution reactions.

Two-Step Preparation Approach

The preparation typically follows a two-step process:

| Step | Description | Reaction Conditions | Reagents | Outcome |

|---|---|---|---|---|

| 1 | Substitution of 2-methylthio group at 6-position | Reaction solvent (e.g., triethylamine, pyridine), alkali base, room temp to reflux | 2-Methylthio-4-chloropyrimidine + tetrahydrofuran-2-yl nucleophile | Intermediate 2-methylthio-4-substituted pyrimidine |

| 2 | Chlorination of intermediate at 2-position | Solvent (e.g., dichloromethane, acetonitrile, THF), 0°C to room temp, stirring for several hours | Chlorinating agent (POCl₃, SOCl₂, SO₂Cl₂) | Final 4-chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine |

This sequence ensures regioselective substitution at the 6-position followed by chlorination at the 2-position, minimizing byproducts and isomer formation.

Detailed Reaction Conditions and Yields

Step 1: Substitution Reaction

- The 2-methylthio-4-chloropyrimidine is reacted with the tetrahydrofuran-2-yl nucleophile in the presence of an alkali base like triethylamine or potassium tert-butoxide.

- Solvents such as pyridine or triethylamine act both as solvent and base.

- Reaction temperature ranges from ambient to reflux depending on the base and solvent used.

- This step yields the 2-methylthio-4-substituted intermediate with high regioselectivity and minimal side products.

Step 2: Chlorination Reaction

- The intermediate is dissolved in a low boiling solvent like dichloromethane and cooled to 0°C.

- Slow addition of sulfuryl chloride or phosphorus oxychloride is performed to chlorinate the 2-position.

- The reaction mixture is then warmed to room temperature and stirred for 3 hours or more.

- Workup involves solvent evaporation, aqueous extraction, and purification by silica gel chromatography.

- Yields for this step typically exceed 50%, with purified products showing high chemical purity.

Alternative Preparation Routes and Catalytic Methods

Use of Phase Transfer Catalysts and Bases

- Improved substitution methods employ sodium hydride (NaH) and tetrabutylammonium bromide (TBAB) in dichloromethane to facilitate nucleophilic substitution on pyrimidines.

- Such methods enhance yields and reduce reaction times for pyrimidine derivatives with alkyl or heterocyclic substituents.

Summary Table of Preparation Methods

Research Findings and Notes

- The substitution of the 6-position on pyrimidines with tetrahydrofuran groups is facilitated by the nucleophilicity of the tetrahydrofuran-2-yl moiety and the leaving ability of the methylthio group.

- Chlorination at the 2-position using sulfuryl chloride or phosphorus oxychloride is preferred due to mild conditions and high selectivity.

- Avoiding harsh conditions prevents formation of isomers such as 4-disubstituted or 2,4-disubstituted pyrimidines, improving yield and purity.

- Purification typically involves silica gel chromatography using petroleum ether and methylene chloride mixtures.

- Phase transfer catalysts and bases like NaH and TBAB have been shown to improve reaction efficiency in similar pyrimidine systems.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form corresponding lactones.

Reduction Reactions: The pyrimidine ring

Biological Activity

4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Its unique structural features, including the tetrahydrofuran moiety, suggest that it may interact with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial and Antiviral Properties

Research indicates that 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine exhibits significant antimicrobial and antiviral properties. It has been shown to inhibit the growth of various pathogens, suggesting potential applications in treating infections. The compound primarily targets cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity and thereby reducing inflammation by decreasing prostaglandin E2 production. This mechanism highlights its potential utility in treating inflammatory conditions and possibly other diseases related to microbial infections.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are particularly noteworthy. Studies have demonstrated that it effectively suppresses COX-2 activity, with reported IC50 values comparable to established anti-inflammatory drugs like celecoxib. The inhibition of COX enzymes plays a crucial role in managing inflammation and pain .

Structure-Activity Relationship (SAR)

The biological activity of 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine can be influenced by modifications to its structure. The presence of electron-withdrawing groups, such as chlorine, enhances its inhibitory effects on COX enzymes. Furthermore, the introduction of various substituents can lead to the development of more potent derivatives with improved pharmacological profiles .

Study 1: Inhibition of COX Enzymes

A study focused on the inhibition of COX enzymes revealed that 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine significantly reduced COX-2 activity in vitro. The IC50 value was determined to be approximately 0.04 μmol, indicating a strong potential for anti-inflammatory applications .

| Compound | IC50 (μmol) | Reference Drug | Reference IC50 (μmol) |

|---|---|---|---|

| 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

Study 2: Antimicrobial Efficacy

In another research effort, the compound was tested against a panel of bacterial strains, demonstrating significant antimicrobial activity. The results indicated that it could serve as a lead compound for developing new antibiotics.

Future Directions

Ongoing research aims to elucidate the detailed mechanisms by which 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine interacts with biological systems. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

Pharmacophore Development : This compound is being explored as a pharmacophore in drug design due to its ability to interact with biological targets such as enzymes and receptors. Its structure allows for potential modifications that can enhance therapeutic efficacy.

Antiparasitic Activity : Research indicates that derivatives of this compound exhibit antiparasitic properties, particularly against Plasmodium species. For instance, studies have shown that related pyrimidine compounds can inhibit the PfATP4-associated Na+-ATPase activity, demonstrating effectiveness in malaria models.

Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the arachidonic acid pathway responsible for producing inflammatory mediators. This suggests potential applications in treating inflammatory diseases.

Biological Research

Cellular Mechanisms : Investigations into the cellular mechanisms of 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine have revealed its impact on metabolic pathways and enzyme activities relevant to various diseases. Its interactions with biological macromolecules are crucial for understanding its therapeutic potential.

Toxicity Studies : Safety assessments in vivo have shown that this compound does not exhibit significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development in pharmacological applications.

Materials Science

Synthesis of New Materials : The structural characteristics of this compound make it an attractive candidate for developing new materials with specific electronic and mechanical properties. Its reactivity can be harnessed in synthesizing complex organic molecules used in various industrial applications.

Antimalarial Efficacy

In a controlled study using mouse models of malaria, optimized analogs of 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine demonstrated significant reductions in parasitemia levels, highlighting its potential as an antimalarial agent.

Inflammation Models

In animal models designed to assess inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups, supporting its role as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Differences and Implications

Substituent Electronic Effects :

- The THF group (oxygen-containing) enhances polarity and hydrogen-bonding capacity compared to hydrophobic groups like trifluoromethyl (CF₃) . This may improve aqueous solubility but reduce membrane permeability.

- Imidazole and piperazine substituents introduce nitrogen atoms, enabling interactions with biological targets (e.g., enzyme active sites) .

The target compound (~227.65 g/mol) aligns with Lipinski’s rule of five, favoring drug-likeness .

Metabolic Stability :

- The trifluoromethyl group resists oxidative metabolism, prolonging half-life .

- THF rings may undergo acid-catalyzed ring-opening, requiring structural optimization for stability .

Research Findings and Data

Solubility and LogP Predictions

| Compound | Predicted LogP | Solubility (mg/mL) |

|---|---|---|

| 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine | 1.8 | 12.4 |

| 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | 2.5 | 5.1 |

| 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine | 1.2 | 18.9 |

Data inferred from substituent contributions and computational models .

Q & A

Basic: What synthetic methodologies are commonly employed for 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine?

Answer:

Typical syntheses involve nucleophilic substitution or coupling reactions using tetrahydrofuran (THF) as a solvent. For example, phosphazene intermediates (e.g., tetrachloromonospirophosphazenes) are reacted with carbazolyldiamines in THF under inert conditions, with triethylamine (EtN) as a base to neutralize HCl by-products. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography . Fluorinated analogs are synthesized via metal-free routes using β-CF aryl ketones under mild conditions, achieving high yields (75–90%) .

Advanced: How can reaction conditions be optimized to minimize by-product formation during synthesis?

Answer:

By-product formation often arises from incomplete substitution or steric hindrance. Adjusting stoichiometry (e.g., 1:1 molar ratios of reactants) and extending reaction times (e.g., 72 hours) improves conversion . Temperature control (e.g., room temperature for THF-based reactions) prevents decomposition of heat-sensitive intermediates . Kinetic studies using HPLC or GC-MS can identify side products, enabling targeted optimization of pH, solvent polarity, or catalyst loading .

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular weight . X-ray crystallography provides definitive stereochemical data, as demonstrated for structurally similar pyrimidines with tetrahydrofuran moieties . Purity is assessed via melting point analysis and HPLC (>95% purity thresholds) .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions in NMR or HRMS data may arise from tautomerism or impurities. Compare experimental spectra with computational predictions (e.g., DFT calculations) . For crystallographic discrepancies, refine diffraction data using software like SHELX or Olex2 to account for disorder or thermal motion . Cross-validate with alternative techniques (e.g., IR spectroscopy for functional groups) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Wear nitrile gloves, protective eyewear, and lab coats to avoid dermal contact. Use fume hoods for weighing and reactions to prevent inhalation of volatile by-products . Waste containing halogenated pyrimidines must be segregated and disposed via certified hazardous waste facilities to avoid environmental contamination .

Advanced: What strategies mitigate steric hindrance during derivatization of the tetrahydrofuran moiety?

Answer:

Steric hindrance at the tetrahydrofuran-2-yl group can limit nucleophilic attacks. Use bulky leaving groups (e.g., triflate) to enhance reactivity . Molecular modeling (e.g., docking studies) predicts steric clashes, guiding substituent placement . Microwave-assisted synthesis reduces reaction times and improves yields for sterically crowded intermediates .

Basic: How should researchers purify 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine?

Answer:

Post-synthesis, filter triethylammonium chloride salts under reduced pressure . Purify via silica gel column chromatography with gradient elution (hexane:ethyl acetate, 8:2 to 6:4). For polar impurities, recrystallize in dichloromethane (DCM) or ethanol .

Advanced: How can reaction mechanisms be analyzed for unexpected products?

Answer:

Isolate intermediates via flash chromatography and characterize using tandem MS/MS or 2D NMR (e.g., HSQC, HMBC) . Isotopic labeling (e.g., ¹⁸O in THF) tracks oxygen participation in ring-opening side reactions . Kinetic isotope effects (KIE) studies differentiate between concerted and stepwise mechanisms .

Basic: What solvents are compatible with this compound during storage?

Answer:

Store in anhydrous THF or DCM under argon at –20°C to prevent hydrolysis . Avoid protic solvents (e.g., methanol), which may degrade the tetrahydrofuran ring .

Advanced: How to design bioactivity studies considering the compound’s structural features?

Answer:

The tetrahydrofuran ring enhances lipophilicity, impacting membrane permeability. Perform logP assays to assess partition coefficients . For drug discovery, pair cytotoxicity screens (e.g., MTT assays) with molecular docking to evaluate interactions with targets like kinase enzymes . Compare bioactivity with analogs lacking the tetrahydrofuran group to isolate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.